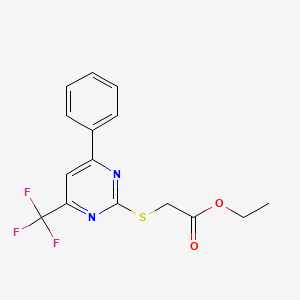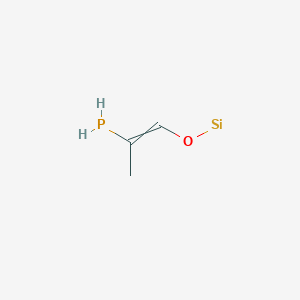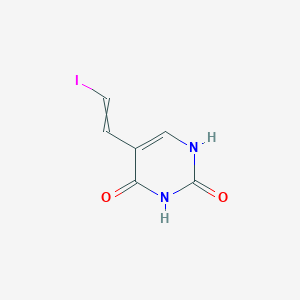
5-(2-Iodoethenyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E-5-(2-iodovinyl)uracil: is a synthetic derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of an iodine atom attached to the vinyl group at the 5-position of the uracil ring. It has garnered significant interest due to its potential antiviral properties, particularly against herpes simplex virus.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis begins with 5-formyluracil.
Formation of (E)-5-(2-carboxyvinyl)uracil: This intermediate is prepared by treating 5-formyluracil with malonic acid in the presence of piperidine.
Halogenation: The (E)-5-(2-carboxyvinyl)uracil is then reacted with iodine chloride to yield (E)-5-(2-iodovinyl)uracil.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: E-5-(2-iodovinyl)uracil can undergo nucleophilic substitution reactions due to the presence of the iodine atom.
Oxidation and Reduction: The vinyl group can participate in oxidation and reduction reactions, altering the compound’s reactivity and stability.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide and other nucleophiles.
Oxidation: Reagents like potassium permanganate can be used for oxidation reactions.
Reduction: Hydrogenation using palladium on carbon can reduce the vinyl group.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted uracil derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acid derivatives.
Reduction Products: Reduction typically yields saturated uracil derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Nucleoside Analogues: E-5-(2-iodovinyl)uracil is used as a precursor in the synthesis of nucleoside analogues, which are important in antiviral research.
Biology and Medicine:
Antiviral Research: The compound has shown potent activity against herpes simplex virus by inhibiting viral replication.
Radiopharmaceuticals: Radiolabeled derivatives of E-5-(2-iodovinyl)uracil are used in diagnostic imaging for viral infections.
Industry:
Pharmaceutical Manufacturing: The compound is used in the development of antiviral drugs and diagnostic agents.
Mechanism of Action
Antiviral Activity: E-5-(2-iodovinyl)uracil exerts its antiviral effects by being selectively phosphorylated by the herpes simplex virus-encoded thymidine kinase. This phosphorylation traps the compound within infected cells, inhibiting viral DNA synthesis and replication .
Molecular Targets and Pathways:
Thymidine Kinase: The enzyme responsible for the selective phosphorylation of the compound.
Viral DNA Polymerase: The phosphorylated form of the compound inhibits viral DNA polymerase, preventing viral replication.
Comparison with Similar Compounds
5-iodo-2’-deoxyuridine: Another uracil derivative with antiviral properties.
5-bromo-2’-deoxyuridine: Similar in structure and function, used in antiviral research.
5-vinyl-2’-deoxyuridine: Exhibits high activity against herpes simplex virus.
Uniqueness: E-5-(2-iodovinyl)uracil is unique due to its specific iodine substitution, which enhances its antiviral activity and selectivity for herpes simplex virus-infected cells .
Properties
CAS No. |
163622-41-1 |
|---|---|
Molecular Formula |
C6H5IN2O2 |
Molecular Weight |
264.02 g/mol |
IUPAC Name |
5-(2-iodoethenyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H5IN2O2/c7-2-1-4-3-8-6(11)9-5(4)10/h1-3H,(H2,8,9,10,11) |
InChI Key |
KTZDXHJATZVCLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)C=CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


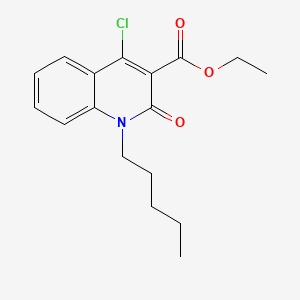
![tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-one](/img/structure/B14165934.png)
![N-butyl-N-[(3,3-dimethyloxiran-2-yl)methyl]butan-1-amine](/img/structure/B14165941.png)


![(2Z)-N-(2-methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B14165962.png)
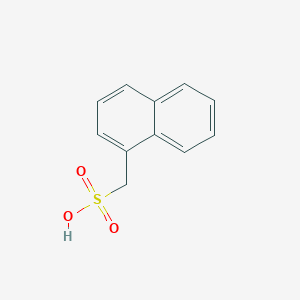
![(2E)-4,6,7-trimethoxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B14165977.png)
![methyl 2-[(4-fluorophenyl)sulfonylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14165991.png)
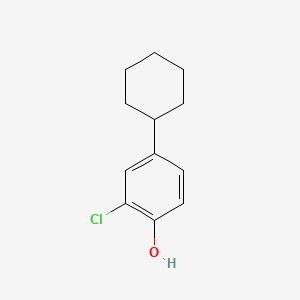
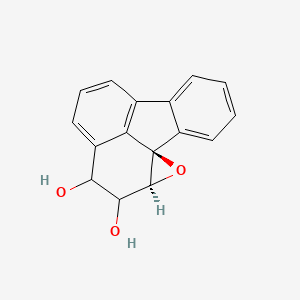
![6-[2-(2-methoxyphenoxy)ethyl]-7,10-dimethyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B14166001.png)
